Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)-

Description

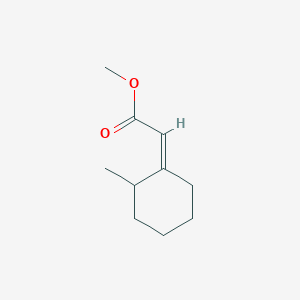

Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- (CAS: 2208-95-9) is a cyclic enol ester characterized by a 2-methylcyclohexylidene group attached to an acetic acid methyl ester backbone in the (Z)-configuration.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl (2Z)-2-(2-methylcyclohexylidene)acetate |

InChI |

InChI=1S/C10H16O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h7-8H,3-6H2,1-2H3/b9-7- |

InChI Key |

WPQWBDMYEIECGY-CLFYSBASSA-N |

Isomeric SMILES |

CC\1CCCC/C1=C/C(=O)OC |

Canonical SMILES |

CC1CCCCC1=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- typically involves the esterification of (2-methylcyclohexylidene)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- undergoes several types of chemical reactions, including:

Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: (2-methylcyclohexylidene)acetic acid and methanol.

Reduction: (2-methylcyclohexylidene)methanol.

Substitution: Substituted esters depending on the nucleophile used.

Scientific Research Applications

Electrochemical Applications

Electrolyte Composition in Lithium-Ion Batteries

One of the primary applications of acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- is as an additive in electrolyte compositions for lithium-ion batteries. The compound enhances the performance and stability of the electrolyte by improving its low-temperature properties and reducing viscosity.

Key Findings:

- Improved Cycling Performance : Electrolyte compositions containing this compound exhibit excellent cycling performance even when mixed with propylene carbonate, a common solvent in lithium-ion batteries. This is particularly beneficial for batteries with graphite anodes prone to deterioration when exposed to propylene carbonate .

- Concentration Optimization : The optimal concentration of acetic acid, (2-methylcyclohexylidene)-, methyl ester in the electrolyte ranges from 0.5% to 2% by weight. This concentration ensures effective performance without compromising safety .

Solvent Applications

Role as a Polar Aprotic Solvent

Acetic acid, (2-methylcyclohexylidene)-, methyl ester serves as a polar aprotic solvent in various chemical processes. Its ability to dissolve polar compounds makes it valuable in formulations across different industries.

Industrial Uses:

- Cleaning Agents : Utilized as a solvent for cleaning and degreasing agents due to its effectiveness in dissolving oils and greases.

- Adhesives and Sealants : Employed in the formulation of adhesives and sealants where strong bonding properties are required .

Case Study 1: Lithium-Ion Battery Performance

In a study evaluating various electrolyte compositions for lithium-ion batteries, researchers found that incorporating acetic acid, (2-methylcyclohexylidene)-, methyl ester significantly enhanced the cycling stability of the batteries at low temperatures. The study highlighted that this compound not only improved ionic conductivity but also reduced the risk of thermal runaway incidents common with traditional electrolytes .

Case Study 2: Industrial Solvent Efficiency

A comparative analysis of solvents used in industrial cleaning processes revealed that acetic acid, (2-methylcyclohexylidene)-, methyl ester outperformed conventional solvents in terms of cleaning efficacy and environmental impact. Its lower volatility and higher solvency power made it a preferred choice for eco-friendly cleaning formulations .

Mechanism of Action

The mechanism of action of acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The ester can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylidene Derivatives

Acetic Acid, 2-(3,3-Dimethylcyclohexylidene)-, Methyl Ester, (2Z)-

- CAS : 30346-23-7

- Molecular Formula : C₁₁H₁₈O₂

- Key Differences : The 3,3-dimethylcyclohexylidene substituent introduces additional steric bulk compared to the 2-methyl group in the target compound. This may influence lipophilicity (logP) and metabolic stability.

- Synthesis: Prepared via reactions involving substituted boronic acids and methanol, followed by chromatographic purification .

Ethyl Cyclohexylideneacetate

Halogen-Substituted Derivatives

Acetic Acid, 2-Chloro-2-[2-(4-Chlorophenyl)hydrazinylidene]-, Methyl Ester

- CAS : 62465-90-1

- Molecular Formula : C₉H₇Cl₂N₂O₂

- Properties :

- logP : 2.55 (higher due to chlorine substituents)

- Polar Surface Area (PSA) : 50.69 Ų (enhanced by hydrazinylidene group)

Methyl (Z)-(3-Bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate

Heterocyclic Derivatives

Acetic Acid, [4-[(Z)-(5-Acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)(cyclohexylamino)methyl]phenoxy]-, Methyl Ester

- CAS : 864687-36-5

- Molecular Formula : C₂₆H₂₈N₂O₅

- Key Differences: The indole and cyclohexylamino groups significantly increase molecular complexity and PSA, likely influencing receptor-binding affinity .

Data Table: Comparative Analysis

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Substituents | logP | PSA (Ų) | Key Features |

|---|---|---|---|---|---|---|---|

| Target Compound | 2208-95-9 | C₁₀H₁₆O₂* | 168.23 | 2-Methylcyclohexylidene | ~2.3† | ~30† | (Z)-configuration |

| 3,3-Dimethylcyclohexylidene Analog | 30346-23-7 | C₁₁H₁₈O₂ | 182.26 | 3,3-Dimethylcyclohexylidene | N/A | N/A | Increased steric bulk |

| Ethyl Cyclohexylideneacetate | 1552-92-7 | C₁₀H₁₆O₂ | 168.23 | Cyclohexylidene | N/A | N/A | Ethyl ester, higher hydrophobicity |

| Chloro-Hydrazinylidene Derivative | 62465-90-1 | C₉H₇Cl₂N₂O₂ | 246.07 | Cl, hydrazinylidene | 2.55 | 50.69 | Enhanced electrophilicity |

| Bromofuran Derivative | 1451878-28-6 | C₈H₇BrO₄ | 247.04 | Bromofuran | N/A | N/A | Heterocyclic reactivity |

*Inferred from structural analogy. †Estimated based on similar esters (e.g., ).

Biological Activity

Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C9H14O2

- Molecular Weight : 154.21 g/mol

- CAS Registry Number : Not specifically listed but related compounds are noted for reference.

The structure of the compound features a methyl ester functional group attached to a cyclohexylidene moiety, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that various esters of acetic acid exhibit antimicrobial properties. For instance, compounds derived from fatty acids have shown effectiveness against a range of bacterial strains. A study highlighted that methyl esters of long-chain fatty acids possess significant antimicrobial activity, potentially including compounds similar to (Z)-acetic acid methyl ester .

| Compound | Activity | Reference |

|---|---|---|

| Methyl oleate | Antimicrobial | Bashir et al., 2012 |

| Methyl palmitate | Antifungal | Zulbayu et al., 2021 |

| 9-Octadecenoic acid methyl ester | Antioxidant | Majinda and Abubakar, 2016 |

Anticancer Properties

The anticancer potential of acetic acid derivatives has been explored in several studies. For example, methyl esters have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting metabolic pathways. Specific studies have demonstrated that certain methyl esters can act on estrogen receptors, suggesting potential applications in breast cancer treatment .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and chronic inflammatory conditions. Compounds like (Z)-acetic acid methyl ester have been evaluated for their anti-inflammatory properties. Research on related compounds has shown that they can inhibit pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response .

Case Studies

-

Antimicrobial Efficacy :

A study on the antimicrobial properties of various fatty acid methyl esters found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to assess minimum inhibitory concentrations (MICs), showing promising results for compounds structurally similar to (Z)-acetic acid methyl ester . -

Anticancer Activity :

In vitro studies demonstrated that derivatives of acetic acid could inhibit the growth of breast cancer cell lines by modulating estrogen receptor activity. These findings suggest a pathway for the development of new therapeutic agents based on this compound . -

Inflammatory Response Modulation :

Research involving macrophage cell lines showed that certain acetic acid derivatives could significantly reduce the expression of inflammatory markers in response to lipopolysaccharide stimulation. This suggests their potential use as anti-inflammatory agents in therapeutic applications .

Q & A

Basic: What synthetic methodologies are reported for (Z)-Acetic acid, (2-methylcyclohexylidene)-, methyl ester, and how can stereoselectivity be optimized?

Answer:

The synthesis of this compound typically involves acid-catalyzed esterification or transesterification under inert conditions. For example, a related cyclohexylidene acetic ester was synthesized via deacetylation using cation exchange resin (AG50W-X4) in ethanol, followed by neutralization and silica gel chromatography . Key parameters for stereoselectivity include:

- Temperature control : Maintaining 50°C during deprotection minimizes side reactions.

- Catalyst selection : Acidic resins or sodium ethoxide can influence the Z/E isomer ratio.

- Purification : Silica chromatography with ethyl acetate as eluent effectively isolates the (Z)-isomer .

Basic: Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

Answer:

A combination of techniques is required:

- NMR : NMR (100 MHz) can identify characteristic peaks for the cyclohexylidene group (e.g., δ 1.32 ppm for methyl protons) and ester carbonyl environments .

- IR : Bands at 1700 cm (ester C=O) and 1650 cm (conjugated system) confirm functional groups .

- Mass Spectrometry : Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z 212) and fragmentation patterns to validate the structure .

Advanced: How can researchers resolve discrepancies in thermochemical data (e.g., proton affinity, entropy) reported across studies?

Answer:

Discrepancies often arise from experimental conditions (e.g., gas-phase vs. solution measurements). Methodological approaches include:

- Cross-referencing databases : Validate data using NIST Standard Reference Database 69, which compiles high-quality thermochemical measurements (e.g., ΔrG° = 85.8 kJ/mol for related esters) .

- Replicating experiments : Use pulsed electron beam mass spectrometry (PHPMS) under controlled humidity and temperature to minimize artifacts .

- Computational validation : Compare experimental proton affinities with density functional theory (DFT) calculations to identify outliers .

Advanced: What mechanistic insights guide the acid-catalyzed hydrolysis of this ester, and how can kinetic studies be designed?

Answer:

The hydrolysis mechanism likely proceeds via nucleophilic acyl substitution. Experimental design considerations:

- Acid selection : Use dilute HCl or HSO to avoid side reactions (e.g., ester decomposition) .

- Kinetic monitoring : Employ NMR or HPLC to track ester depletion and product formation over time.

- Isotopic labeling : Introduce in the ester group to confirm hydrolysis pathways .

Advanced: How does the 2-methylcyclohexylidene group influence the compound’s stability under varying storage conditions?

Answer:

The steric hindrance from the cyclohexylidene group enhances thermal stability but may increase sensitivity to UV light. Methodological recommendations:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., using NIST thermophysical data as a benchmark) .

- Light exposure tests : Store samples in amber vials and monitor degradation via UV-Vis spectroscopy (λ 222 nm for conjugated systems) .

Basic: What solvent systems are compatible with this ester for reaction optimization?

Answer:

Polar aprotic solvents (e.g., ethanol, ethyl acetate) are ideal due to the compound’s moderate polarity. Avoid halogenated solvents (e.g., dichloromethane) if basic conditions are used, as they may participate in nucleophilic substitution . Solvent selection should align with purification protocols (e.g., silica chromatography compatibility) .

Advanced: How can computational chemistry predict the electronic effects of substituents on the cyclohexylidene ring?

Answer:

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to map electron density around the ester carbonyl.

- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles .

- Comparative studies : Compare calculated IR frequencies (e.g., C=O stretch) with experimental data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.